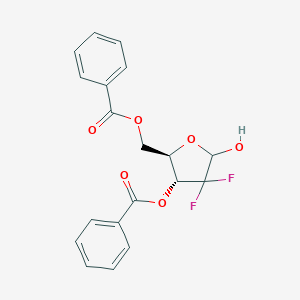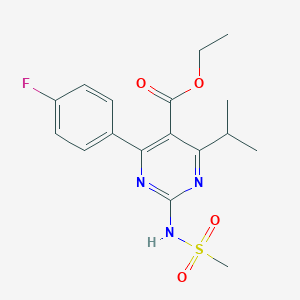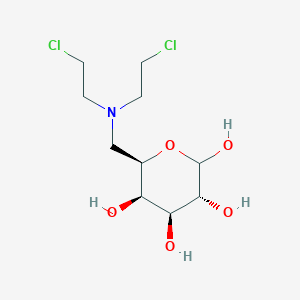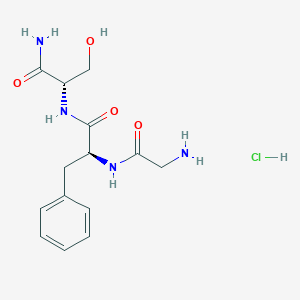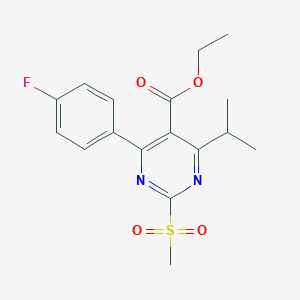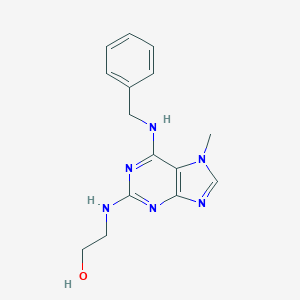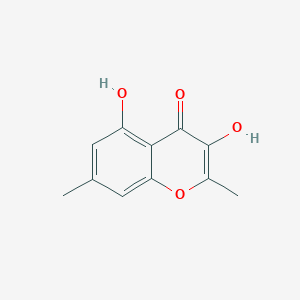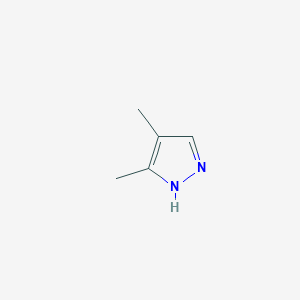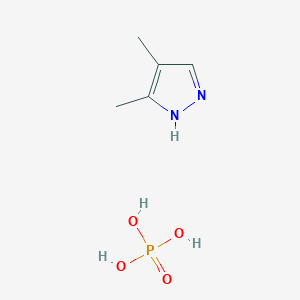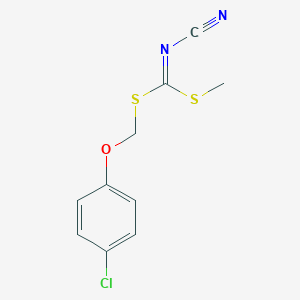
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate, commonly known as CMCDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CMCDI is a versatile compound that has been used in a variety of scientific research applications, including as a crosslinking agent and a reagent for modifying proteins. In
科学研究应用
CMCDI has a wide range of scientific research applications. It has been used as a crosslinking agent for proteins and peptides, which can help to stabilize the structure of these molecules. Additionally, CMCDI has been used as a reagent for modifying proteins, allowing researchers to study the effects of specific modifications on protein function. CMCDI has also been used in the synthesis of novel materials, such as polymer gels and hydrogels.
作用机制
The mechanism of action of CMCDI is not fully understood. However, it is believed that CMCDI reacts with the thiol groups of cysteine residues in proteins, forming covalent bonds and crosslinking the protein molecules. This crosslinking can help to stabilize the structure of the protein and prevent it from denaturing.
生化和生理效应
CMCDI has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, it is important to note that the effects of CMCDI on living organisms have not been extensively studied.
实验室实验的优点和局限性
One of the major advantages of CMCDI is its versatility. It can be used as a crosslinking agent for proteins and peptides, as well as a reagent for modifying proteins. Additionally, CMCDI is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of CMCDI. For example, it can be difficult to control the degree of crosslinking when using CMCDI as a crosslinking agent. Additionally, the effects of CMCDI on living organisms are not well understood, which may limit its use in certain research applications.
未来方向
There are several future directions for research involving CMCDI. One area of interest is the development of new materials using CMCDI as a crosslinking agent. Additionally, researchers may explore the use of CMCDI in the modification of proteins to study the effects of specific modifications on protein function. Finally, the effects of CMCDI on living organisms could be further studied to determine its potential as a therapeutic agent.
合成方法
The synthesis of CMCDI involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with methylamine and cyanogen bromide to produce the final product, CMCDI. The synthesis method is relatively simple and can be performed in a laboratory setting.
属性
CAS 编号 |
109349-01-1 |
|---|---|
产品名称 |
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate |
分子式 |
C10H9ClN2OS2 |
分子量 |
272.8 g/mol |
IUPAC 名称 |
[(4-chlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN2OS2/c1-15-10(13-6-12)16-7-14-9-4-2-8(11)3-5-9/h2-5H,7H2,1H3 |
InChI 键 |
CIMMIBOAYHKDRS-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
规范 SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



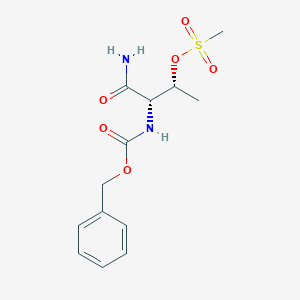
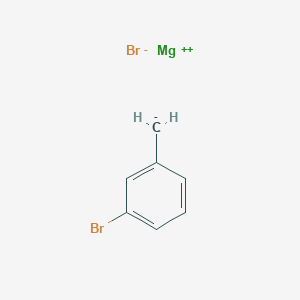
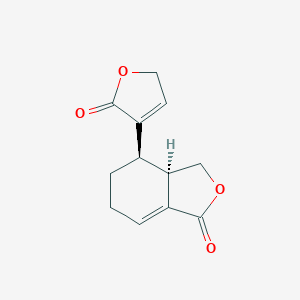
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
